molecular formula C11H14FNO B1440691 2-(Cyclopentyloxy)-3-fluoroaniline CAS No. 1286273-26-4

2-(Cyclopentyloxy)-3-fluoroaniline

Cat. No. B1440691
M. Wt: 195.23 g/mol
InChI Key: ULSCITQOALEXNU-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the functional groups present in it.



Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

Metabolic Studies and Biomonitoring

  • 19F-NMR Method Development : Vervoort et al. (1990) developed a 19F-n.m.r. method to study the metabolism of 2-fluoroaniline, both in vivo in rats and in in vitro model systems. This method is a sensitive tool for biomonitoring studies of 2-fluoroaniline, surpassing the sensitivity of h.p.l.c./t.l.c. methods (Vervoort, J., de Jager, P. D., Steenbergen, J., & Rietjens, I., 1990).

  • Microsomal Metabolism Analysis : Rietjens and Vervoort (1989) examined the microsomal, cytochrome P-450-dependent metabolism of fluoroanilines, including 2-fluoroaniline. Their study revealed specific patterns of hydroxylation and defluorination, contributing to understanding the metabolic pathways of these compounds (Rietjens, I., & Vervoort, J., 1989).

Biodegradation and Environmental Impact

  • Degradation by Rhizobium sp. JF-3 : Zhao et al. (2019) discovered a bacterial strain capable of degrading 3-fluoroaniline, highlighting a novel metabolic pathway for this compound. This research is crucial for understanding the environmental fate of fluoroanilines (Zhao, Z. Q., Zheng, T., Zhang, W. J., Shen, X., Lv, L., & Li, Y. M., 2019).

  • Aerobic Degradation in Mixed Cultures : Zhao et al. (2019) also examined the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems. Their work provides insights into the microbial communities and enzymes involved in the degradation of these compounds, contributing to environmental bioremediation strategies (Zhao, Z. Q., Shen, X., Zheng, T., Lv, L., Su, Y., & Ghulam, A., 2019).

Chemical and Pharmaceutical Research

  • Synthesis of Fluorous Alkoxy Ethyl Ether Protective Group : Wipf and Reeves (1999) reported on the synthesis of a fluorous alkoxy ethyl ether protective group, demonstrating its application in the purification of organic molecules, including 2-fluoroaniline. This development has significant implications for pharmaceutical and chemical synthesis (Wipf, P., & Reeves, J., 1999).

  • In Vivo Biotransformation Studies : Vervoort et al. (1991) conducted in vivo 19F NMR studies on rats exposed to 2-fluoroaniline, revealing detailed pharmacokinetics and biotransformation pathways. This research is essential for understanding the biological impact and potential therapeutic applications of fluoroanilines (Vervoort, J., Rietjens, I., Moonen, C., von Kienlin, M., & Despres, D., 1991).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, environmental, and health hazards. It also provides information on safe handling and storage procedures.


Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies might be needed to gather this information.


properties

IUPAC Name

2-cyclopentyloxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSCITQOALEXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy)-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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